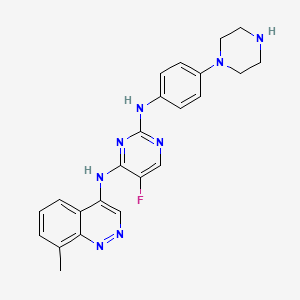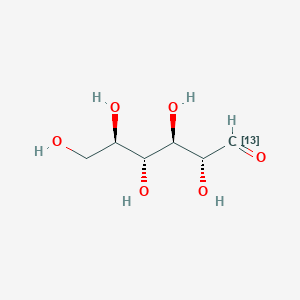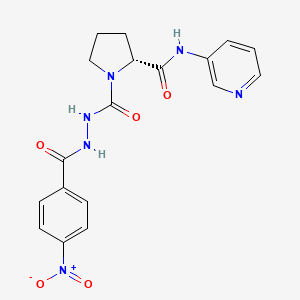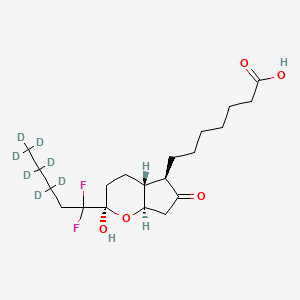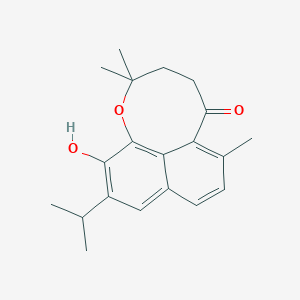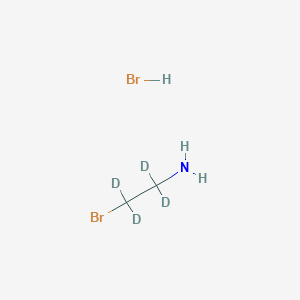
2-Bromoethyl-d4-amine HBr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl-d4-amine hydrobromide is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for 2-Bromoethyl-d4-amine hydrobromide is C2H3D4BrN·HBr, and it is commonly used as a reagent in organic synthesis and as a reference material in various analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromoethyl-d4-amine hydrobromide can be synthesized through the bromination of deuterated ethanolamine. The process involves the reaction of deuterated ethanolamine with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the selective bromination of the ethanolamine. The reaction mixture is then cooled, and the product is crystallized out of the solution .
Industrial Production Methods
In industrial settings, the production of 2-Bromoethyl-d4-amine hydrobromide follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization and recrystallization techniques. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality 2-Bromoethyl-d4-amine hydrobromide .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoethyl-d4-amine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and phosphines.
Cyclization reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Alkylation reactions: It can be used to alkylate other compounds, introducing the 2-bromoethyl group into the target molecule
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Cyclization: Reagents such as thioamides and haloamines are used, often in the presence of a base like cesium hydroxide.
Alkylation: Secondary phosphines and primary amines are common reagents, with reactions often catalyzed by bases like cesium hydroxide
Major Products
Nucleophilic substitution: Produces substituted amines, thiols, or phosphines.
Cyclization: Forms heterocyclic compounds such as thiazolines and thiazines.
Alkylation: Results in alkylated amines or phosphines
Applications De Recherche Scientifique
2-Bromoethyl-d4-amine hydrobromide is widely used in scientific research due to its unique properties. Some of its applications include:
Organic synthesis: Used as a reagent to introduce the 2-bromoethyl group into various molecules.
Analytical chemistry: Employed as a reference material in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its distinct isotopic signature.
Medicinal chemistry: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological research: Used in the study of enzyme mechanisms and protein-ligand interactions .
Mécanisme D'action
The mechanism of action of 2-Bromoethyl-d4-amine hydrobromide involves its ability to act as an alkylating agent. The bromine atom is a good leaving group, allowing the compound to participate in nucleophilic substitution reactions. This property makes it useful in the synthesis of various organic compounds. The deuterium atoms in the molecule provide stability and allow for the tracking of the compound in biological systems using spectroscopic techniques .
Comparaison Avec Des Composés Similaires
2-Bromoethyl-d4-amine hydrobromide can be compared to other similar compounds such as:
2-Bromoethylamine hydrobromide: The non-deuterated version of the compound, which lacks the stability and distinct spectroscopic properties provided by deuterium.
2-Chloroethylamine hydrobromide: Similar in structure but contains chlorine instead of bromine, resulting in different reactivity and applications.
2-Iodoethylamine hydrobromide: Contains iodine instead of bromine, which affects its reactivity and use in synthesis
The uniqueness of 2-Bromoethyl-d4-amine hydrobromide lies in its deuterium content, which provides enhanced stability and distinct spectroscopic characteristics, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C2H7Br2N |
|---|---|
Poids moléculaire |
208.92 g/mol |
Nom IUPAC |
2-bromo-1,1,2,2-tetradeuterioethanamine;hydrobromide |
InChI |
InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; |
Clé InChI |
WJAXXWSZNSFVNG-PBCJVBLFSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])Br)N.Br |
SMILES canonique |
C(CBr)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


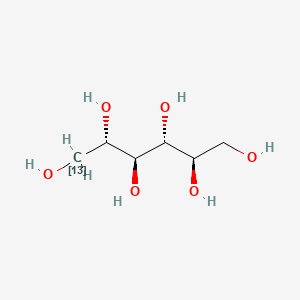
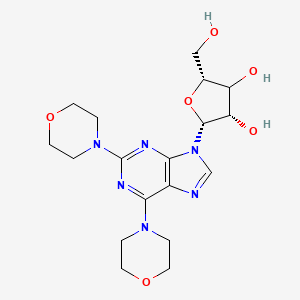


![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
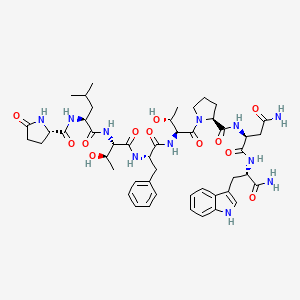
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
